

# An In-Depth Technical Guide to Bolenol (C<sub>20</sub>H<sub>32</sub>O)

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## Compound of Interest

Compound Name: *Bolenol*

Cat. No.: *B093227*

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## Abstract

**Bolenol** (C<sub>20</sub>H<sub>32</sub>O), a synthetic anabolic-androgenic steroid (AAS), is a derivative of nandrolone (19-nortestosterone).[1] Chemically designated as 17 $\alpha$ -ethyl-19-norandrost-5-en-17 $\beta$ -ol, **Bolenol** was first described in 1969.[1] As an orally active AAS, it has garnered interest for its potential anabolic effects, which are characteristic of androgens. This document provides a comprehensive technical overview of **Bolenol**, including its physicochemical properties, synthesis, mechanism of action through the androgen receptor signaling pathway, and relevant experimental protocols for its evaluation. Quantitative data on its biological activity, where available, are presented to facilitate comparative analysis.

## Physicochemical Properties

**Bolenol** is a steroid characterized by a 19-nor configuration and a 17 $\alpha$ -ethyl group.[1] Its molecular formula is C<sub>20</sub>H<sub>32</sub>O, with a corresponding molecular weight of approximately 288.47 g/mol.[1]

Property	Value	Reference
Molecular Formula	C20H32O	[1]
Molecular Weight	288.47 g/mol	[1]
IUPAC Name	(8R,9S,10R,13S,14S,17S)-17-ethyl-13-methyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol	[1]
CAS Number	16915-78-9	[1]

## Synthesis

The synthesis of **Bolenol** typically originates from a nandrolone precursor. A general synthetic approach involves the following key steps:

- Protection of the 3-keto group: The ketone at the C-3 position of the nandrolone starting material is often protected to prevent its reaction in the subsequent step.
- 17 $\alpha$ -alkylation: An ethyl group is introduced at the C-17 position. This is commonly achieved through a Grignard reaction using an ethyl magnesium halide (e.g., ethylmagnesium bromide).
- Deprotection and Isomerization: The protecting group at C-3 is removed, and the double bond is isomerized to the  $\Delta^5$  position to yield **Bolenol**.

While a detailed, step-by-step protocol for the synthesis of **Bolenol** is not readily available in the public domain, the synthesis of related 19-nor-17 $\alpha$ -pregnanediols and triols has been described, involving stereoselective reductions and Grignard additions.[2]

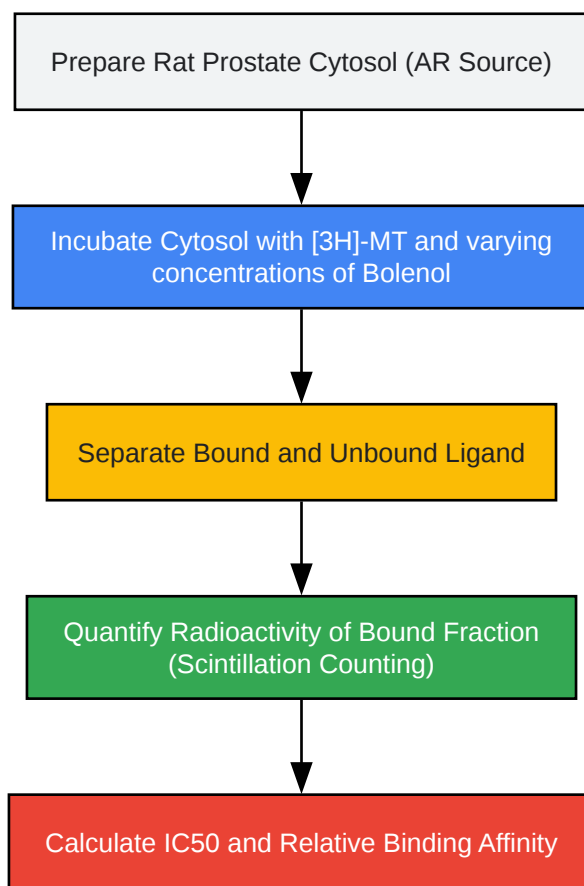
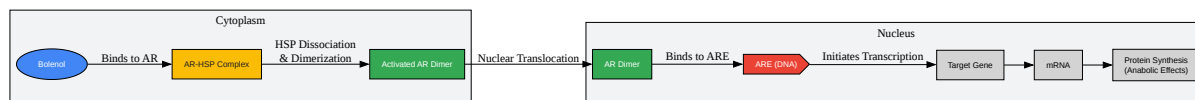
## Mechanism of Action: Androgen Receptor Signaling

**Bolenol**, like other anabolic steroids, exerts its biological effects primarily through interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily.[3][4][5] The

binding of **Bolenol** to the AR initiates a cascade of molecular events that ultimately leads to changes in gene expression, promoting the anabolic effects for which this class of compounds is known.

The androgen receptor signaling pathway can be summarized as follows:

- **Ligand Binding:** **Bolenol**, being lipophilic, can diffuse across the cell membrane and bind to the ligand-binding domain (LBD) of the AR located in the cytoplasm.<sup>[4]</sup> This binding induces a conformational change in the receptor.
- **Receptor Activation and Translocation:** Upon ligand binding, heat shock proteins (HSPs) that are associated with the unbound receptor dissociate, and the AR undergoes dimerization.<sup>[4]</sup> <sup>[6]</sup> The activated AR dimer then translocates into the nucleus.<sup>[3]</sup><sup>[6]</sup>
- **DNA Binding and Gene Transcription:** In the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.<sup>[3]</sup><sup>[4]</sup> This binding, along with the recruitment of co-activator proteins, modulates the transcription of these genes, leading to an increase in protein synthesis in tissues like skeletal muscle.<sup>[5]</sup><sup>[6]</sup>



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